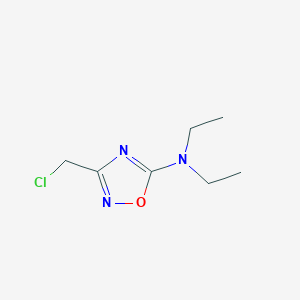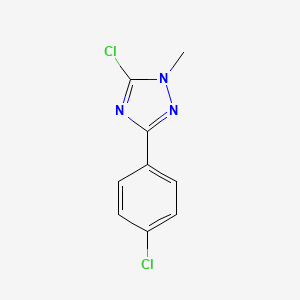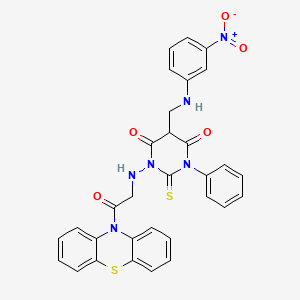
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This specific compound is characterized by its intricate structure, which includes a phenothiazine core, a pyrimidinyl group, and a nitrophenyl moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves multiple steps. The process typically begins with the preparation of the phenothiazine core, followed by the introduction of the pyrimidinyl group and the nitrophenyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production of the compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrophenyl moiety can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenation reagents, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Biology: In biological research, the compound is studied for its interactions with biomolecules and its potential as a probe for studying cellular processes.
Medicine: The compound and its derivatives are investigated for their pharmacological properties, including potential antipsychotic, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various receptors and enzymes, modulating their activity. The nitrophenyl moiety can participate in redox reactions, influencing cellular oxidative stress pathways. The pyrimidinyl group may interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative with antipsychotic and antiarrhythmic properties.
Uniqueness: 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is unique due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and potential applications. Its specific combination of phenothiazine, pyrimidinyl, and nitrophenyl moieties distinguishes it from other phenothiazine derivatives, providing unique pharmacological and chemical properties.
属性
CAS 编号 |
141177-55-1 |
|---|---|
分子式 |
C31H24N6O5S2 |
分子量 |
624.7 g/mol |
IUPAC 名称 |
5-[(3-nitroanilino)methyl]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C31H24N6O5S2/c38-28(35-24-13-4-6-15-26(24)44-27-16-7-5-14-25(27)35)19-33-36-30(40)23(18-32-20-9-8-12-22(17-20)37(41)42)29(39)34(31(36)43)21-10-2-1-3-11-21/h1-17,23,32-33H,18-19H2 |
InChI 键 |
JFMMFRLCVOUACE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)CNC6=CC(=CC=C6)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
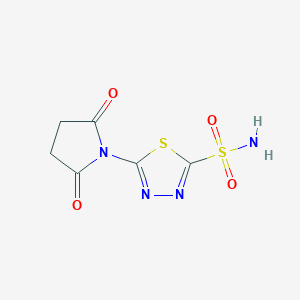
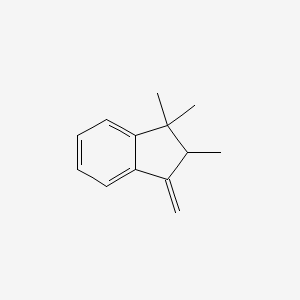
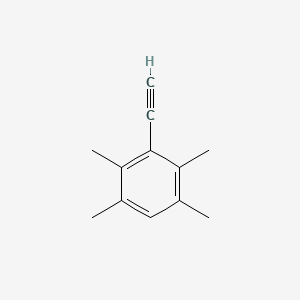
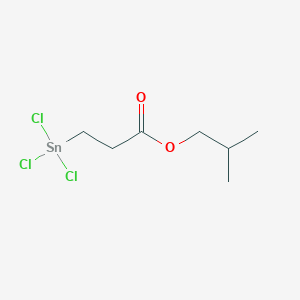


![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
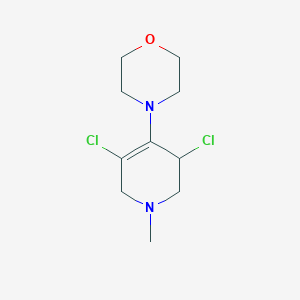
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
